Cas no 1512117-84-8 (3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine)

3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine
- EN300-1868445
- 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine
- 1512117-84-8
-
- インチ: 1S/C9H17N3/c1-8(2)12-9(4-3-6-10)5-7-11-12/h5,7-8H,3-4,6,10H2,1-2H3
- InChIKey: PTKXWYPTYWDEEM-UHFFFAOYSA-N
- ほほえんだ: N1(C(=CC=N1)CCCN)C(C)C
計算された属性
- せいみつぶんしりょう: 167.142247555g/mol
- どういたいしつりょう: 167.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1868445-1.0g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1868445-0.05g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1868445-0.5g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1868445-1g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1868445-2.5g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1868445-0.25g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1868445-10g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1868445-0.1g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1868445-10.0g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1868445-5.0g |
3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-amine |
1512117-84-8 | 5g |
$3728.0 | 2023-06-03 |
3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amineに関する追加情報
Comprehensive Overview of 3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine (CAS No. 1512117-84-8): Properties, Applications, and Industry Insights
The compound 3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine (CAS No. 1512117-84-8) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyrazole derivative contains an amine functional group, making it a versatile intermediate for synthesizing bioactive compounds. Its molecular formula, C9H17N3, and precise chemical structure have been characterized through advanced analytical techniques like NMR and mass spectrometry, ensuring high purity for research applications.
In recent years, the demand for heterocyclic compounds like 3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine has surged, driven by their role in drug discovery. Researchers highlight its potential as a scaffold for kinase inhibitors, a hot topic in oncology research. The compound’s isopropyl-substituted pyrazole moiety enhances lipophilicity, a property critical for improving drug bioavailability—a frequent search query among medicinal chemists. Studies also explore its utility in crop protection chemicals, aligning with the growing focus on sustainable agriculture.
The synthesis of CAS 1512117-84-8 typically involves multi-step organic reactions, including cyclization and amination processes. Optimized protocols emphasize yield improvement and reduced environmental impact, addressing the industry’s shift toward green chemistry. Analytical data confirms its stability under standard storage conditions (2–8°C in inert atmospheres), a detail often queried by laboratory personnel. Regulatory databases classify it as non-hazardous under normal handling conditions, though standard lab precautions are recommended.
Market trends indicate rising interest in custom synthesis of 3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine, particularly from contract research organizations (CROs). Its applications extend to material science, where it serves as a building block for functional polymers. Patent analyses reveal its inclusion in novel electronic materials, connecting to the booming semiconductor industry. These interdisciplinary applications make it a recurring keyword in cross-disciplinary research forums.
Quality control of 1512117-84-8 involves rigorous HPLC validation (purity ≥98%), meeting pharmacopeia standards. FAQs from researchers often concern its solubility profile (soluble in DMSO, ethanol) and compatibility with common coupling reagents. Recent publications demonstrate its use in bioconjugation techniques, a trending methodology in proteomics. The compound’s structure-activity relationship (SAR) data is actively curated in chemical databases, supporting AI-driven drug design initiatives.
Emerging studies investigate the metabolic stability of derivatives from 3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-amine, responding to industry demands for improved pharmacokinetics. Its scalable production processes are frequently discussed in process chemistry webinars, highlighting cost-effective catalytic methods. The compound’s role in high-throughput screening libraries also makes it relevant to AI-based drug discovery platforms, a major focus area in 2024.
Environmental fate studies confirm that CAS 1512117-84-8 undergoes biodegradation under aerobic conditions, addressing ecological safety queries. Its low ecotoxicity profile supports inclusion in green formulation strategies. Supply chain data shows increased availability through specialty chemical distributors, with technical specifications (e.g., residual solvent limits) being a key purchasing consideration for quality-conscious buyers.
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